3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which it belongs, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that some thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity . The interaction with its targets likely results in the inhibition of essential biochemical processes in the mycobacteria, leading to their death.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that the compound interferes with the metabolic or replication processes of the mycobacteria .
Pharmacokinetics
The effectiveness of similar compounds against mycobacteria suggests that they are likely to have suitable pharmacokinetic properties for antimycobacterial activity .
Result of Action
The result of the compound’s action is the inhibition of the growth of mycobacteria, as evidenced by its antimycobacterial activity . This leads to a decrease in the population of the bacteria, thereby alleviating the symptoms of the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . The specific conditions for introducing the isobutyl and 2-methylbenzylthio groups would depend on the desired substitution pattern and the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols for substitution reactions. The specific conditions would depend on the desired transformation and the reactivity of the compound.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at specific positions on the thieno[3,2-d]pyrimidine core.
Scientific Research Applications
3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidin-4-ones and thieno[2,3-d]pyrimidin-4-ones, which have been studied for their biological activities .
Uniqueness
The uniqueness of 3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thieno[3,2-d]pyrimidin-4-ones. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS2/c1-12(2)10-20-17(21)16-15(8-9-22-16)19-18(20)23-11-14-7-5-4-6-13(14)3/h4-9,12H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOGKEMKEOYFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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